Cas no 942010-12-0 (ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a fluorophenyl group and a 2-methylbenzamido substituent, which may contribute to enhanced binding affinity and selectivity in biological systems. The compound's ester functionality offers versatility for further synthetic modifications, while the dihydropyridazine core provides a stable scaffold for drug development. Its well-defined molecular architecture makes it a valuable intermediate for exploring structure-activity relationships in therapeutic agents, particularly in targeting enzymes or receptors where fluorinated and aromatic motifs are advantageous. The compound's purity and stability under standard conditions ensure reliable performance in research applications.
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate structure
942010-12-0 structure
Product name:ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
CAS No:942010-12-0
MF:C21H18FN3O4
MW:395.383728504181
CID:6308849
PubChem ID:16896987

ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
    • 942010-12-0
    • F2332-0364
    • AKOS024640181
    • ethyl 1-(4-fluorophenyl)-4-[(2-methylbenzoyl)amino]-6-oxopyridazine-3-carboxylate
    • Inchi: 1S/C21H18FN3O4/c1-3-29-21(28)19-17(23-20(27)16-7-5-4-6-13(16)2)12-18(26)25(24-19)15-10-8-14(22)9-11-15/h4-12H,3H2,1-2H3,(H,23,27)
    • InChI Key: WQMHYABRNRJUBO-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)N1C(C=C(C(C(=O)OCC)=N1)NC(C1C=CC=CC=1C)=O)=O

Computed Properties

  • Exact Mass: 395.12813423g/mol
  • Monoisotopic Mass: 395.12813423g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 713
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 88.1Ų

ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2332-0364-10μmol
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2332-0364-20μmol
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2332-0364-20mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2332-0364-40mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2332-0364-30mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2332-0364-25mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2332-0364-75mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2332-0364-1mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2332-0364-4mg
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2332-0364-2μmol
ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate
942010-12-0 90%+
2μl
$57.0 2023-05-16

Additional information on ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Comprehensive Overview of Ethyl 1-(4-Fluorophenyl)-4-(2-Methylbenzamido)-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate (CAS No. 942010-12-0)

Ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a specialized organic compound with significant potential in pharmaceutical and agrochemical research. Its complex structure, featuring a fluorophenyl group and a pyridazine core, makes it a subject of interest for drug discovery and material science applications. The compound's CAS number 942010-12-0 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documents.

In recent years, the demand for fluorinated compounds has surged due to their enhanced bioavailability and metabolic stability. Researchers are increasingly exploring ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate for its potential as a kinase inhibitor or anti-inflammatory agent. This aligns with the growing trend of targeting small molecule therapeutics in oncology and autoimmune diseases. The compound's carboxylate ester moiety also offers versatility in prodrug design, a hot topic in modern drug delivery systems.

The synthesis of CAS 942010-12-0 typically involves multi-step organic reactions, including amide coupling and cyclization strategies. Analytical techniques like HPLC and mass spectrometry are crucial for characterizing its purity – a critical factor given the pharmaceutical industry's emphasis on ICH Q3D elemental impurity guidelines. This compound's logP value and solubility profile are frequently studied parameters, as they directly impact formulation development.

From an industrial perspective, ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate represents the innovation in heterocyclic chemistry. The 2-methylbenzamido substituent contributes to steric effects that may influence target binding affinity, while the 4-fluorophenyl group enhances membrane permeability. These structural features respond to the pharmaceutical sector's need for compounds with optimized ADME properties.

Environmental considerations surrounding fluorinated organic compounds have prompted studies on the biodegradation pathways of 942010-12-0. The scientific community is particularly interested in developing green chemistry approaches for its synthesis, minimizing hazardous byproducts. This addresses the increasing regulatory focus on sustainable pharmaceutical manufacturing – a subject generating numerous publications and patent applications.

In analytical applications, ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an important reference standard for method validation. Laboratories employ it when developing UPLC methods for related compounds, especially in quality control environments where impurity profiling is mandatory. The compound's distinct UV chromophore makes it suitable for various spectroscopic detection techniques.

The intellectual property landscape for CAS 942010-12-0 reveals its inclusion in several patent families, primarily covering medicinal chemistry applications. These patents often highlight its utility as a chemical intermediate for more complex bioactive molecules. The compound's structural complexity offers multiple sites for structure-activity relationship (SAR) studies, making it valuable for lead optimization programs in drug discovery.

Future research directions for ethyl 1-(4-fluorophenyl)-4-(2-methylbenzamido)-6-oxo-1,6-dihydropyridazine-3-carboxylate may explore its potential in crystal engineering and polymorph screening – critical aspects of pharmaceutical development. The compound's ability to form hydrogen bonding networks could yield interesting solid-state properties relevant to formulation scientists. Additionally, computational studies using molecular docking could further elucidate its potential biological targets.

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